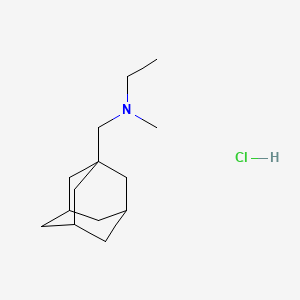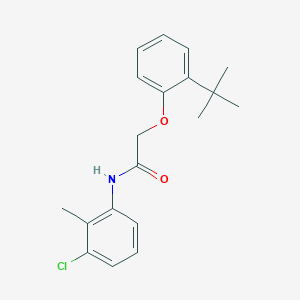
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that acts by blocking excessive glutamate activity in the brain. The drug has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
作用機序
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride acts by blocking the excessive activation of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. Overactivation of these receptors can lead to excitotoxicity, which is a process that causes damage to neurons and can contribute to the development of neurological disorders. By blocking the excessive activation of NMDA receptors, N-(1-adamantylmethyl)-N-methylethanamine hydrochloride helps to protect neurons from damage and improve cognitive function.
Biochemical and physiological effects:
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. The drug has also been shown to reduce oxidative stress and inflammation in the brain, which are processes that can contribute to the development of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(1-adamantylmethyl)-N-methylethanamine hydrochloride in lab experiments is its specificity for NMDA receptors. This allows researchers to selectively study the effects of NMDA receptor activation and inhibition on various biological processes. However, one limitation of using N-(1-adamantylmethyl)-N-methylethanamine hydrochloride is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve complete inhibition of NMDA receptor activity in some experimental conditions.
将来の方向性
There are several future directions for research on N-(1-adamantylmethyl)-N-methylethanamine hydrochloride. One area of interest is the potential use of the drug in the treatment of other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in conjunction with N-(1-adamantylmethyl)-N-methylethanamine hydrochloride to achieve more complete inhibition of NMDA receptor activity. Additionally, research is needed to better understand the long-term effects of N-(1-adamantylmethyl)-N-methylethanamine hydrochloride on cognitive function and neuronal health.
合成法
The synthesis of N-(1-adamantylmethyl)-N-methylethanamine hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with methylamine in the presence of hydrogen chloride gas. The product obtained is then purified through recrystallization using ethanol. The yield of the synthesis process is approximately 70%.
科学的研究の応用
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride has been widely studied for its potential therapeutic effects in various neurological disorders. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. The drug has also been investigated for its potential use in the treatment of traumatic brain injury, stroke, and epilepsy.
特性
IUPAC Name |
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-3-15(2)10-14-7-11-4-12(8-14)6-13(5-11)9-14;/h11-13H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNUCBUPBRQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)


![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)
